![molecular formula C9H8F3N3 B1436209 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene CAS No. 152710-91-3](/img/structure/B1436209.png)
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene
概要
説明
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene is an organic compound that contains an azide functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its chiral center, which makes it an interesting subject for stereochemical studies. The azide group is known for its reactivity and is often used in organic synthesis, particularly in click chemistry and other cycloaddition reactions.
作用機序
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is often involved in radical trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Compounds containing the trifluoromethyl group are known to be involved in various biochemical reactions .
Pharmacokinetics
The redox potentials of a variety of trifluoromethyl-containing compounds have been studied , which could provide insights into their pharmacokinetics.
Action Environment
The solvent has been found to control the synthesis of certain trifluoromethyl-containing compounds .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of (S)-4-Trifluoromethyl-alpha-methylbenzyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides, which can be explosive under certain conditions .
化学反応の分析
Types of Reactions
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines, to form amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a suitable solvent.
Major Products
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions with alkynes.
科学的研究の応用
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
類似化合物との比較
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but lacks the trifluoromethyl group and chiral center.
Benzyl Azide: Similar structure but without the trifluoromethyl group.
Trifluoromethyl Azide: Contains the trifluoromethyl group but lacks the benzyl structure and chiral center.
Uniqueness
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene is unique due to its combination of a trifluoromethyl group, which imparts electron-withdrawing properties, and a chiral center, which makes it useful for stereochemical studies. Its reactivity as an azide also makes it a valuable compound in various synthetic and research applications .
特性
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNUOERZVCLBMV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


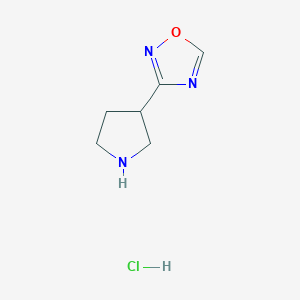

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
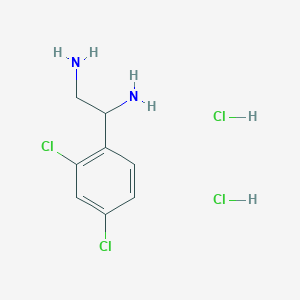
![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
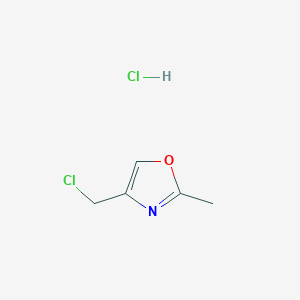
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
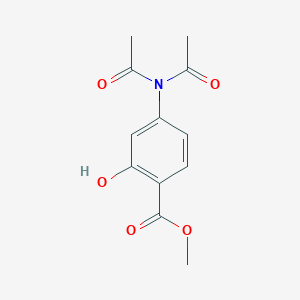
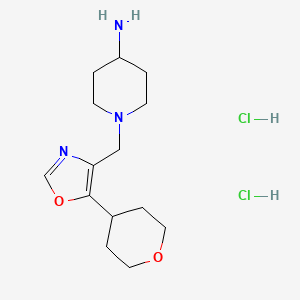

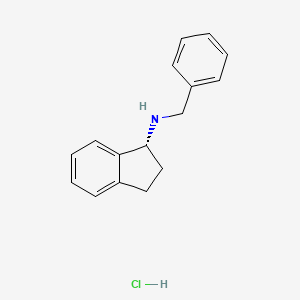
![methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1436149.png)
